molecular formula C9H7F4NO3 B8026873 5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene

5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B8026873
M. Wt: 253.15 g/mol
InChI Key: UGGZRMQUNHVLCU-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of ethoxy, fluoro, nitro, and trifluoromethyl groups attached to a benzene ring

Properties

IUPAC Name

5-ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c1-2-17-5-3-6(9(11,12)13)8(10)7(4-5)14(15)16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGZRMQUNHVLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe trifluoromethyl group can be introduced using radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The exact methods can vary depending on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium ethoxide or potassium fluoride can be employed in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the ethoxy or fluoro groups with other functional groups.

Scientific Research Applications

5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

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